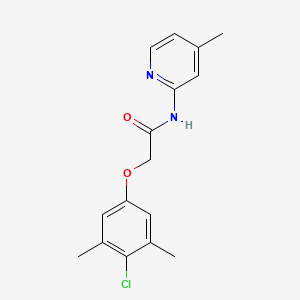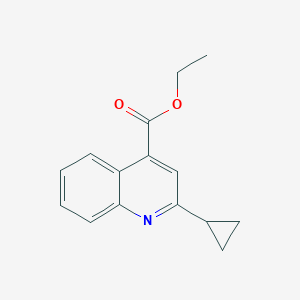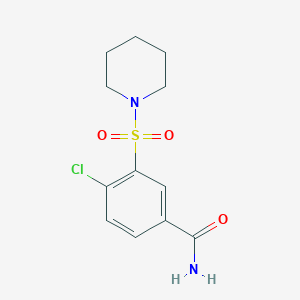
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide" often involves complex reactions that yield potential pesticide compounds. For instance, derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which share structural similarities, have been characterized by X-ray powder diffraction, indicating their potential as pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Molecular Structure Analysis
The molecular structure of closely related compounds, such as 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide, reveals specific conformational features, such as the syn orientation of the N—H bond to the methyl substituent, which is significant for understanding the compound's chemical behavior and reactivity (Gowda et al., 2009).
Chemical Reactions and Properties
Compounds with structures similar to the subject compound have been involved in reactions leading to the formation of novel substances. For example, the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines produces 2-acylamino-3-arylamino-1,4-naphthoquinones, indicating diverse reactivity that could be relevant to our compound of interest (Agarwal & Mital, 1976).
Physical Properties Analysis
The physical properties of compounds structurally related to "2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide" have been studied through techniques like X-ray diffraction, offering insights into their crystalline structures and stability under various conditions (Olszewska et al., 2011).
Chemical Properties Analysis
The chemical behavior of related compounds, such as their reactivity in hydrogen abstraction reactions, provides valuable information on their potential interactions and transformations in various chemical environments. For example, the hydrogen abstraction from acetamide to produce radicals demonstrates a specific pathway of chemical reactivity that could be analogous to our compound (Haupa, Ong, & Lee, 2020).
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-4-5-18-14(6-10)19-15(20)9-21-13-7-11(2)16(17)12(3)8-13/h4-8H,9H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXGIEOYVQLWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methoxy-1-(2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B5623724.png)
![2-(3,4-dimethylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5623732.png)
![3-methoxy-1-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)pyridin-2(1H)-one](/img/structure/B5623736.png)
![4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5623737.png)
![1-{4-[4-(2-ethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5623740.png)


![2-[(2-methyl-1H-indol-3-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5623762.png)
![N-1,3-benzodioxol-5-yl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5623764.png)

![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5623770.png)
![N-(3-fluorophenyl)-3-oxo-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5623781.png)
![3-[2-(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5623785.png)